molecular formula C7H14O3 B6155499 (3S)-3-hydroxy-4,4-dimethylpentanoic acid CAS No. 53480-83-4

(3S)-3-hydroxy-4,4-dimethylpentanoic acid

Cat. No.: B6155499
CAS No.: 53480-83-4
M. Wt: 146.2
InChI Key:
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Description

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is an organic compound with a chiral center at the third carbon. This compound is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH). It is used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 4,4-dimethyl-3-oxopentanoic acid using chiral catalysts. This method ensures the selective formation of the (3S) enantiomer. Another method involves the use of microbial fermentation processes, where specific strains of bacteria or yeast are employed to produce the desired compound under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale fermentation processes. These processes are optimized for high yield and purity, often involving genetically engineered microorganisms that are capable of producing the compound efficiently. The fermentation broth is then subjected to various purification steps, including filtration, crystallization, and chromatography, to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-hydroxy-4,4-dimethylpentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

Scientific Research Applications

(3S)-3-hydroxy-4,4-dimethylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-hydroxy-4,4-dimethylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, where it is converted into other bioactive molecules. The molecular targets and pathways involved include various dehydrogenases and reductases that facilitate its conversion and utilization within cells .

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-hydroxy-4,4-dimethylpentanoic acid: The enantiomer of the compound, differing in the spatial arrangement around the chiral center.

    4,4-dimethyl-3-oxopentanoic acid: A ketone derivative of the compound.

    3-hydroxy-4,4-dimethylpentanol: A reduced form of the compound.

Uniqueness

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature makes it valuable in asymmetric synthesis and as a model compound for studying stereochemical effects in biochemical reactions .

Properties

CAS No.

53480-83-4

Molecular Formula

C7H14O3

Molecular Weight

146.2

Purity

95

Origin of Product

United States

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